molecular formula C7H8Cl3N B2990842 2-Chloro-3-(chloromethyl)-6-methylpyridine;hydrochloride CAS No. 2460751-16-8

2-Chloro-3-(chloromethyl)-6-methylpyridine;hydrochloride

Cat. No.: B2990842
CAS No.: 2460751-16-8
M. Wt: 212.5
InChI Key: AHFDLQIZDQPXOV-UHFFFAOYSA-N
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Description

The compound “2-Chloro-3-(chloromethyl)-6-methylpyridine;hydrochloride” likely belongs to the class of organic compounds known as halogenated heterocycles . These are heterocyclic compounds containing one or more halogen atoms attached to the ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under certain conditions . The exact method would depend on the desired product and the starting materials.


Molecular Structure Analysis

The molecular structure of this compound would likely include a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The “2-Chloro”, “3-(chloromethyl)”, and “6-methyl” parts of the name suggest that there are chlorine and methyl groups attached to this ring at the 2nd, 3rd, and 6th positions .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions. For example, chloromethyl groups can participate in various reactions, including nucleophilic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, compounds with a pyridine ring often have unique chemical properties due to the presence of a nitrogen atom in the ring .

Scientific Research Applications

Synthesis and Purification

  • 2-Chloro-3-(chloromethyl)-6-methylpyridine;hydrochloride plays a crucial role in the synthesis of various compounds. For instance, 2-Chloro-5-trichloromethylpyridine, a significant intermediate in medicines and pesticides, is synthesized and purified through processes involving extraction, distillation, and column chromatography, ensuring high purity levels surpassing 99% (Su Li, 2005).

Chemical Reactions and Optimization

  • This chemical is used in the preparation of specific pyridine derivatives. For example, 2-Chloro-6-(trichloromethyl)pyridine is prepared from 2-methylpyridine hydrochloride with optimized reaction conditions, achieving high yields and content in the final products (Huang Xiao-shan, 2009).

Photochemical Studies

  • Studies on ultraviolet irradiation of various 2-aminopyridines, including this compound, have shown the formation of photodimers, offering insights into their unusual chemical and physical properties (E. Taylor & R. O. Kan, 1963).

Geroprotective Effects

  • The derivative 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, related to the parent compound, has been studied for its geroprotective effects, showing increased lifespan in certain mouse models, indicating potential applications in aging research (N. Emanuel & L. K. Obukhova, 1978).

Coordination Chemistry

  • This compound and its derivatives play a significant role in coordination chemistry, particularly in forming complexes with metals like Cr, Mo, W, and Pt, contributing to the understanding of metal-metal bonding and ligand properties (Jeremy M. Rawson & Richard E. P. Winpenny, 1995).

Antitumor Activity

  • Derivatives of this compound have been synthesized for antitumor activities, exemplified by 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, showing potential as a lipid-soluble inhibitor of mammalian dihydrofolate reductase with significant activity against specific carcinomas (E. Grivsky et al., 1980).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Generally, halogenated organic compounds can be hazardous and require careful handling .

Future Directions

The future directions for this compound would depend on its potential applications. For example, halogenated heterocycles are often used in the development of new pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-chloro-3-(chloromethyl)-6-methylpyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N.ClH/c1-5-2-3-6(4-8)7(9)10-5;/h2-3H,4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFDLQIZDQPXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)CCl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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